N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(3-methoxypiperidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-15-6-7-17(13-16(15)2)21-20(24)22-11-8-18(9-12-22)23-10-4-5-19(14-23)25-3/h6-7,13,18-19H,4-5,8-12,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKLKUOAFLWZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3CCCC(C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamine and diacid chloride precursors under controlled conditions.
Introduction of the 3,4-Dimethylphenyl Group: This step involves the coupling of the bipiperidine core with 3,4-dimethylphenyl chloride using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient heat and mass transfer, and employing advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bipiperidine scaffold allows for high affinity binding to these targets, modulating their activity. The presence of the 3,4-dimethylphenyl and methoxy groups can enhance the compound’s lipophilicity and membrane permeability, facilitating its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several bipiperidine carboxamide derivatives, which differ in substituents and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Bipiperidine Carboxamide Derivatives
Key Structural and Functional Insights
The methoxy group at the 3-position may introduce steric or electronic effects that modulate binding to aromatic residue-rich targets (e.g., GPCRs), contrasting with the ethyl group in the chloro analog, which could restrict conformational flexibility .
Pharmacological Implications Pipamperone () demonstrates the bipiperidine carboxamide core’s applicability in antipsychotic agents, suggesting that the target compound’s dimethylphenyl and methoxy substituents might shift selectivity toward alternative CNS targets or reduce side effects associated with fluorophenyl groups .
Metabolic and Synthetic Considerations
- Chloro and sulfonyl substituents () may confer resistance to oxidative metabolism compared to methoxy or methyl groups, which are prone to demethylation or hydroxylation .
- The absence of a fluorophenyl group (as in Pipamperone) in the target compound could reduce halogen-related toxicity risks, though this remains speculative without direct data .
Biological Activity
N-(3,4-dimethylphenyl)-3-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 274.36 g/mol. The structure features a bipiperidine backbone substituted with a methoxy group and a dimethylphenyl moiety, which may contribute to its unique biological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the bipiperidine class. For instance, derivatives with modifications on the phenyl ring have shown significant inhibitory effects against various cancer cell lines:
- Inhibition of Tumor Cell Growth : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range (8-20 µM) against ovarian and prostate cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific kinases involved in cancer cell proliferation, such as pim-kinases .
2. Neuroprotective Effects
Neuroprotective properties have also been observed in compounds featuring similar structural motifs:
- Oxidative Stress Reduction : Compounds with bulky substituents at the N-position have exhibited neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis .
- Cognitive Enhancement : Some studies suggest that these compounds may enhance cognitive function by promoting neurogenesis and protecting against neurodegenerative processes .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effect on human ovarian carcinoma PA1 cells. The results indicated significant antiproliferative activity with an IC50 value of approximately 15 µM, suggesting its potential as a therapeutic agent for ovarian cancer .
- Neuroprotective Study : In a neuroprotection assay involving oxidative stress models, the compound displayed protective effects at concentrations as low as 10 µM, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Neuroprotective Activity | Mechanism |
|---|---|---|---|
| This compound | 15 µM (PA1 cells) | Protective at 10 µM | Kinase inhibition, oxidative stress reduction |
| Compound A | 20 µM (DU145 cells) | Not evaluated | Similar mechanism |
| Compound B | 8 µM (PC3 cells) | Moderate at 30 µM | Different structural motif |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
